molecular formula C23H16Cl2N2O2 B272172 1-(2,4-dichlorobenzyl)-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one

1-(2,4-dichlorobenzyl)-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one

Katalognummer: B272172
Molekulargewicht: 423.3 g/mol
InChI-Schlüssel: XRIXWQUXAASILV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’-(2,4-Dichlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound characterized by its unique structure, which includes a dichlorobenzyl group and a biindole core

Eigenschaften

Molekularformel

C23H16Cl2N2O2

Molekulargewicht

423.3 g/mol

IUPAC-Name

1-[(2,4-dichlorophenyl)methyl]-3-hydroxy-3-(1H-indol-3-yl)indol-2-one

InChI

InChI=1S/C23H16Cl2N2O2/c24-15-10-9-14(19(25)11-15)13-27-21-8-4-2-6-17(21)23(29,22(27)28)18-12-26-20-7-3-1-5-16(18)20/h1-12,26,29H,13H2

InChI-Schlüssel

XRIXWQUXAASILV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C3(C4=CC=CC=C4N(C3=O)CC5=C(C=C(C=C5)Cl)Cl)O

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)C3(C4=CC=CC=C4N(C3=O)CC5=C(C=C(C=C5)Cl)Cl)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1’-(2,4-dichlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multiple steps, starting with the preparation of the dichlorobenzyl precursor. One common method involves the reaction of 2,4-dichlorobenzyl chloride with a suitable nucleophile under phase transfer catalysis conditions to form the intermediate 2,4-dichlorobenzyl alcohol . This intermediate can then undergo further reactions to form the final biindole structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

1’-(2,4-Dichlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form different derivatives, potentially altering its biological activity.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with modified properties.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 1’-(2,4-dichlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one exerts its effects is not fully understood. it is believed to involve interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. For example, its antimicrobial activity may be related to the disruption of bacterial cell membranes or inhibition of essential enzymes .

Vergleich Mit ähnlichen Verbindungen

When compared to other similar compounds, 1’-(2,4-dichlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one stands out due to its unique combination of a dichlorobenzyl group and a biindole core. Similar compounds include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.